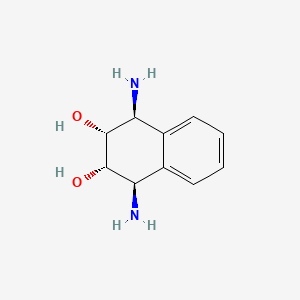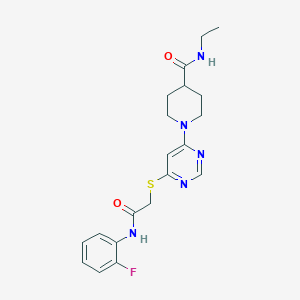![molecular formula C9H16O B2500035 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol CAS No. 2248331-67-9](/img/structure/B2500035.png)
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is a chemical compound that features a bicyclo[3.1.0]hexane core structure. This bicyclic structure is a conformationally constrained bioisostere of cyclohexane, which means it can mimic the properties of cyclohexane while offering tighter binding to target proteins and better selectivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes such as the (3 + 2) annulation method mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol involves its ability to act as a conformationally constrained bioisostere of cyclohexane . This structural feature allows it to bind more tightly to target proteins, providing better selectivity and reducing off-target effects . The compound’s unique bicyclic structure also offers resistance to metabolism, making it a valuable scaffold in drug design .
相似化合物的比较
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can be compared to other bicyclo[3.1.0]hexane-containing compounds:
Drospirenone: A birth control drug that contains a bicyclo[3.1.0]hexane core and is known for its anti-mineralocorticoid and anti-androgenic activity.
These compounds highlight the versatility and unique properties of the bicyclo[3.1.0]hexane scaffold, making this compound a valuable compound for further research and development.
属性
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBNCWCEUKTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
![N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2499953.png)
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
![N-cyclopentyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2499956.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)


![4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline](/img/structure/B2499961.png)


![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2499972.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)
